molecular formula C27H26O6S B371422 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate CAS No. 301193-63-5

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate

Cat. No.: B371422
CAS No.: 301193-63-5
M. Wt: 478.6g/mol
InChI Key: OLUWFGQXFGADGJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate is a complex organic compound that combines a chromenone structure with a sulfonate ester. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The chromenone core is known for its biological activity, while the sulfonate ester group can influence the compound’s solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The 4-methoxyphenyl group can be introduced via electrophilic aromatic substitution, where anisole (methoxybenzene) is used as the starting material.

    Sulfonation: The final step involves the reaction of the chromenone derivative with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction of the chromenone core can lead to the formation of dihydrochromenones.

    Substitution: The methoxy group and the sulfonate ester can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydrochromenones.

    Substitution: Various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The chromenone core is known for its biological activity, including anti-inflammatory, antioxidant, and anticancer properties. This compound could be investigated for its potential therapeutic effects in various biological assays.

Medicine

In medicinal chemistry, 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate may serve as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved solubility or stability. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chromenone core can act as a pharmacophore, binding to active sites of proteins and influencing their function. The sulfonate ester group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4H-Chromen-4-one: The parent compound of the chromenone family, known for its biological activity.

    2-(4-Methoxyphenyl)-4H-chromen-4-one: A simpler analog without the sulfonate ester group.

    2,3,4,5,6-Pentamethylbenzenesulfonate: A compound with a similar sulfonate ester group but lacking the chromenone core.

Uniqueness

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate is unique due to the combination of the biologically active chromenone core and the sulfonate ester group, which can influence its solubility and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2,3,4,5,6-pentamethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O6S/c1-15-16(2)18(4)27(19(5)17(15)3)34(29,30)33-26-24(28)22-9-7-8-10-23(22)32-25(26)20-11-13-21(31-6)14-12-20/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUWFGQXFGADGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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